molecular formula C16H19N3O3S B2569962 N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide CAS No. 869075-38-7

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide

Cat. No. B2569962
CAS RN: 869075-38-7
M. Wt: 333.41
InChI Key: QGROQGISPCUOIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of a series of benzenesulfonamides was initiated by the reaction of 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, yielding N-(4-methoxyphenethyl)benzenesulfonamide. This parent molecule was subsequently treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) and in the presence of a weak base lithium hydride (LiH) to obtain various N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides, including derivatives with N-amino-, N-hydroxy-, and N-methoxy-moieties, have been explored for their potential as carbonic anhydrase inhibitors (CAIs). These compounds have shown interesting aspects related to their mechanism of inhibition, indicating potential applications in targeting carbonic anhydrase isoforms for therapeutic purposes (Di Fiore et al., 2011).

Anticancer Activity

A study on the new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base revealed high singlet oxygen quantum yield. This property, along with good fluorescence and appropriate photodegradation quantum yields, suggests its utility as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020). Furthermore, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and shown to possess significant antiproliferative activity against various tumor cell lines, suggesting their potential as anticancer agents (Motavallizadeh et al., 2014).

Antimicrobial Activity

The synthesis of new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine showed promising biofilm inhibitory action against Escherichia coli. This indicates their potential as antibacterial agents, highlighting the versatility of benzenesulfonamide derivatives in developing therapeutic agents with less cytotoxicity (Abbasi et al., 2019).

Molecular and Biomolecular Spectroscopy

An FT-IR and FT-Raman spectroscopic study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide provided insights into its molecular structure and vibrational properties. The study suggested potential applications in nonlinear optics due to its significant first hyperpolarizability and extended π-electron delocalization over the sulfaguanidine moiety, indicating the compound's relevance in materials science and photonic applications (Chandran et al., 2012).

properties

IUPAC Name

1-(benzenesulfonyl)-2-[2-(4-methoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-14-9-7-13(8-10-14)11-12-18-16(17)19-23(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGROQGISPCUOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide

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